2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate
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Overview
Description
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[c]chromene core: This step involves the cyclization of a suitable precursor, such as a substituted phenol, with a suitable reagent like acetic anhydride under acidic conditions.
Introduction of the chloro group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the trimethoxybenzoate group: This step involves esterification of the benzo[c]chromene core with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[c]chromenes with various functional groups.
Scientific Research Applications
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering gene expression: Influencing the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
Uniqueness
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is unique due to the presence of the trimethoxybenzoate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClO7 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H21ClO7/c1-27-19-8-12(9-20(28-2)21(19)29-3)22(25)31-18-11-17-15(10-16(18)24)13-6-4-5-7-14(13)23(26)30-17/h8-11H,4-7H2,1-3H3 |
InChI Key |
ADFWICITVGOVLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl |
Origin of Product |
United States |
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